2,4-Dihydroxy-3-methylbenzohydrazide

Vue d'ensemble

Description

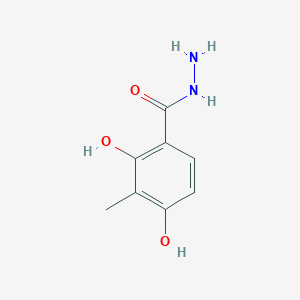

2,4-Dihydroxy-3-methylbenzohydrazide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is characterized by the presence of two hydroxyl groups and a methyl group attached to a benzene ring, along with a hydrazide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-3-methylbenzohydrazide can be synthesized through the reaction of 2,4-dihydroxy-3-methylbenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dihydroxy-3-methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Alkylated or acylated derivatives of the original compound.

Applications De Recherche Scientifique

Pharmacological Applications

Antiglycation Activity

Research has shown that 2,4-Dihydroxy-3-methylbenzohydrazide exhibits significant antiglycation properties, which are crucial in the context of diabetes management. In vitro studies have demonstrated that compounds with similar structural features can inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. For instance, a series of hydrazones derived from benzoylhydrazides were evaluated for their antiglycation potential, revealing IC50 values that indicate their efficacy compared to established standards like rutin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have highlighted that derivatives of hydrazones, including those related to this compound, show potent activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Cancer Research

In cancer research, hydrazone derivatives have been synthesized and evaluated for their anticancer activity. The structural modifications involving this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism often involves the induction of apoptosis in cancer cells.

Agricultural Applications

Controlled Release Formulations

A notable application of this compound is in the development of controlled release formulations for herbicides. Research indicates that intercalating herbicides like 2,4-D into nanocarriers significantly reduces their volatility and leaching into non-target areas. This approach enhances the efficiency of herbicides while minimizing environmental impact . The controlled release formulations utilizing this compound have shown effective retention in soil and sustained herbicide action against target weeds.

Materials Science

Synthesis of Novel Materials

The compound is utilized in synthesizing novel materials with specific properties. For example, studies have focused on creating metal complexes with hydrazone ligands derived from this compound. These complexes exhibit unique optical and electronic properties that can be harnessed for applications in sensors and photonic devices .

Case Studies

Mécanisme D'action

The mechanism of action of 2,4-dihydroxy-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation and may vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dihydroxybenzohydrazide

- 3-Methylbenzohydrazide

- 2,4-Dihydroxybenzoic acid

Uniqueness

2,4-Dihydroxy-3-methylbenzohydrazide is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, along with the hydrazide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

2,4-Dihydroxy-3-methylbenzohydrazide is a hydrazide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features two hydroxyl groups at positions 2 and 4 of the benzene ring, which contribute to its biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in cellular processes. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, enhancing cytotoxicity against cancer cells.

- Antimicrobial Activity : The presence of hydroxyl groups enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.91 | 7.81 |

| Escherichia coli | 15.62 | 31.25 |

| Bacillus subtilis | 7.81 | 15.62 |

| Candida albicans | 31.25 | 62.50 |

These results suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies on various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| LN-229 (glioblastoma) | 0.77 | High |

| HepG2 (liver cancer) | 1.50 | Moderate |

| H1563 (lung cancer) | 2.00 | Moderate |

The low IC50 values indicate potent antiproliferative effects, particularly against glioblastoma cells . The selectivity index suggests that the compound is more effective against cancer cells compared to normal cells.

Case Studies

- Study on Antimicrobial Efficacy : A study investigated the effectiveness of various hydrazone derivatives, including those derived from this compound, against MRSA strains. The results showed enhanced activity compared to standard antibiotics like nitrofurantoin .

- In Vivo Toxicity Assessment : The acute toxicity of the compound was evaluated using zebrafish embryos as a model organism. Results indicated low toxicity levels, supporting its potential for therapeutic applications without significant adverse effects .

Propriétés

IUPAC Name |

2,4-dihydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(11)3-2-5(7(4)12)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYCGTBPNSTUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649355 | |

| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142211-15-1 | |

| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.